molecular formula C14H11ClO3 B10840573 2-(2-(2-Chlorophenoxy)phenyl)acetic acid CAS No. 81682-40-8

2-(2-(2-Chlorophenoxy)phenyl)acetic acid

Cat. No.: B10840573
CAS No.: 81682-40-8
M. Wt: 262.69 g/mol
InChI Key: SYANOAWCBFRXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-chlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chlorophenyl group and a phenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-chlorophenoxy)phenyl)acetic acid typically involves the reaction of 2-chlorophenol with phenylacetic acid derivatives. One common method involves the use of 2-chlorophenol and phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-chlorophenoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-chlorophenoxy)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-chlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

81682-40-8

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

2-[2-(2-chlorophenoxy)phenyl]acetic acid

InChI

InChI=1S/C14H11ClO3/c15-11-6-2-4-8-13(11)18-12-7-3-1-5-10(12)9-14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

SYANOAWCBFRXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.